molecular formula C19H24O4S B8115998 BCN-PEG1-OTs

BCN-PEG1-OTs

Cat. No.: B8115998
M. Wt: 348.5 g/mol
InChI Key: OOHZCXNACUTRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BCN-PEG1-OTs is a bifunctional linker compound featuring a bicyclo[6.1.0]nonyne (BCN) group and a p-toluenesulfonate (OTs) leaving group connected via a short polyethylene glycol (PEG1) spacer. The BCN group enables strain-promoted alkyne-azide cycloaddition (SPAAC), a click chemistry reaction, while the OTs group facilitates nucleophilic substitution reactions (e.g., with amines or thiols) . This dual functionality allows this compound to serve as a versatile crosslinker in bioconjugation, particularly in antibody-drug conjugate (ADC) synthesis and surface functionalization of biomaterials.

Properties

IUPAC Name

2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)ethyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O4S/c1-15-8-10-16(11-9-15)24(20,21)23-13-12-22-14-19-17-6-4-2-3-5-7-18(17)19/h8-11,17-19H,4-7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHZCXNACUTRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCC2C3C2CCC#CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

BCN-PEG1-OTs is extensively used in:

  • Bioconjugation: It is used to attach biomolecules such as proteins, nucleic acids, and small molecules to various substrates.

  • Drug Delivery: The PEG linker improves the solubility and biocompatibility of drug molecules, enhancing their delivery to target sites.

  • Imaging: Conjugation with imaging agents allows for visualization and tracking of cellular processes.

  • Materials Science: It is used in the development of functional materials with specific properties.

Mechanism:

  • Bioorthogonal Click Reaction: this compound reacts with azides in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, forming a stable triazole linkage without interfering with native biological processes.

  • Molecular Targets and Pathways: The compound targets azide-functionalized molecules, facilitating their conjugation to various substrates.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison
Property This compound BCN-PEG1-Val-Cit-OH NH2-PEG1-Val-Cit-PAB-OH
Reactive Groups BCN, OTs BCN, Val-Cit, -OH NH2, Val-Cit, PAB-OH
Molecular Weight ~350–400 g/mol 565.66 g/mol 494.59 g/mol
Cleavability Non-cleavable Protease-cleavable Enzyme- and pH-sensitive
Primary Use Bioconjugation ADC synthesis Targeted drug delivery
Key Advantage Dual reactivity Controlled drug release Enzyme-responsive
Table 2. Reactivity Profiles
Compound Click Chemistry (SPAAC) Nucleophilic Substitution Amine Coupling
This compound Yes Yes (via OTs) No
BCN-PEG1-Val-Cit-OH Yes No No
NH2-PEG1-Val-Cit-PAB-OH No No Yes

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